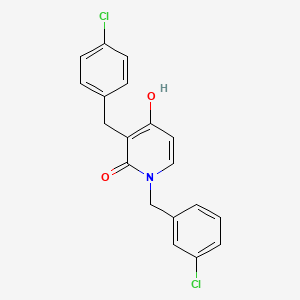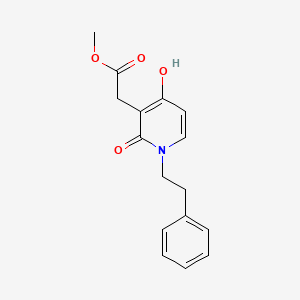![molecular formula C10H15N3O B1423428 [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 1251256-16-2](/img/structure/B1423428.png)
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
“[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1251256-16-2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (6-methyl-3-pyridazinyl)-2-pyrrolidinyl]methanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol” is an oil at room temperature . It has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation
- A study by Percino et al. (2005) discusses the synthesis and characterisation of a compound similar to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, highlighting its molecular and crystalline structure, which indicated stabilization due to intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Catalytic Applications
- Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain compounds, revealing how specific pyrrolidine derivatives can be obtained under various conditions, which might be relevant for substances structurally similar to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (Sukhorukov et al., 2008).
Photocatalytic Activities
- Research by Bachmann et al. (2013) on 3d element complexes involving pyridine-based ligand scaffolds, which includes compounds structurally related to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, revealed insights into their structures and photocatalytic activities, highlighting potential applications in photocatalytic water reduction (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Electro-Optic Materials
- A study by Facchetti et al. (2003) on the synthesis of heterocycle-based derivatives, including compounds related to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, showed potential applications as electro-optic materials, demonstrating their utility in nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).
Anticonvulsant Agents
- Malik and Khan (2014) synthesized a series of compounds similar in structure to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, evaluating them for anticonvulsant activities. This research indicates potential pharmacological applications for structurally related compounds (Malik & Khan, 2014).
Eigenschaften
IUPAC Name |
[1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTNZEWVCVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)
![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)
![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)

![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)


![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)
